REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH:17]C=O)[CH3:2].Cl>CO>[NH2:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH2:10][CH2:9][CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][N:3]1[CH2:1][CH3:2]
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Name
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|
Quantity
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27.6 g
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Type
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reactant
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Smiles
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C(C)N1C(CCCC1)CCC1=C(C=CC=C1)NC=O
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
|
Cl
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Name
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|
Quantity
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450 mL
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Type
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solvent
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Smiles
|
CO
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
provides 2-(2-aminophenethyl)-1-ethylpiperidine, purified by distillation, yield 17.72 g
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Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(CCC2N(CCCC2)CC)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |